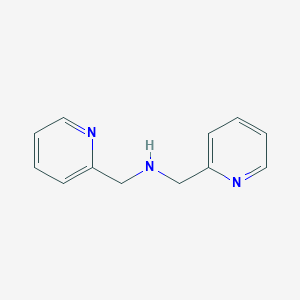![molecular formula C5H12FO2P B075285 2-[ethyl(fluoro)phosphoryl]oxypropane CAS No. 1189-87-3](/img/structure/B75285.png)
2-[ethyl(fluoro)phosphoryl]oxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of isopropoxy-ethyl-phosphoryl fluoride involves the reaction of ethylphosphonic acid with isopropyl alcohol in the presence of a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the fluorinating agents .
Analyse Chemischer Reaktionen
2-[ethyl(fluoro)phosphoryl]oxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphorus-containing oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[ethyl(fluoro)phosphoryl]oxypropane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isopropoxy-ethyl-phosphoryl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an irreversible inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
2-[ethyl(fluoro)phosphoryl]oxypropane can be compared with other organophosphorus compounds, such as diisopropyl fluorophosphate and ethylphosphonofluoridic acid isopropyl ester . While these compounds share similar chemical structures and properties, isopropoxy-ethyl-phosphoryl fluoride is unique in its specific molecular configuration and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Similar compounds include:
- Diisopropyl fluorophosphate
- Ethylphosphonofluoridic acid isopropyl ester
- Phosphonofluoridic acid, ethyl-, isopropyl ester
Eigenschaften
CAS-Nummer |
1189-87-3 |
|---|---|
Molekularformel |
C5H12FO2P |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
Kanonische SMILES |
CCP(=O)(OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)








